molecular formula C20H16F6N6O2S B3582070 2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3582070
M. Wt: 518.4 g/mol
InChI Key: GJPGTEBQZUEMIS-UHFFFAOYSA-N
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Description

2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features trifluoromethyl groups, which are known for their electron-withdrawing properties, and an acetamide group, which is a common functional group in organic chemistry.

Preparation Methods

The synthesis of 2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the amino and trifluoromethyl groups. The final step involves the formation of the acetamide group through an acylation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, while the triazole ring provides stability and specificity. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of multiple trifluoromethyl groups and the specific arrangement of functional groups. Similar compounds include other triazole derivatives with different substituents, such as:

  • 1,2,4-triazole-3-thiol
  • 4-amino-1,2,4-triazole
  • 3-(trifluoromethyl)-1,2,4-triazole

These compounds share the triazole ring structure but differ in their substituents and overall chemical properties.

Properties

IUPAC Name

2-[3-amino-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N6O2S/c21-19(22,23)11-3-1-5-13(7-11)28-15(33)9-32-17(27)30-31-18(32)35-10-16(34)29-14-6-2-4-12(8-14)20(24,25)26/h1-8H,9-10H2,(H2,27,30)(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGTEBQZUEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 5
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((5-amino-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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